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Abstract

Amdizalisib (HMPL-689) is a potent and highly selective, orally bioavailable small molecule
inhibitor of the delta isoform of phosphoinositide 3-kinase (P13Kd).[1] This targeted mechanism
of action positions Amdizalisib as a promising therapeutic agent in the treatment of certain
hematological malignancies, particularly B-cell ymphomas, where the PI3Kd signaling pathway
is a critical driver of cell proliferation and survival. This document provides an in-depth technical
overview of the molecular structure, physicochemical properties, and preclinical pharmacology
of Amdizalisib, including detailed experimental methodologies and a visualization of its
targeted signaling pathway.

Molecular Structure and Physicochemical
Properties

Amdizalisib is a complex heterocyclic molecule with the chemical formula C19H15CINS. Its
structure is characterized by a chiral center, with the (S)-enantiomer being the active form.

Table 1: Molecular and Physicochemical Properties of Amdizalisib
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Property Value Reference

Chemical Formula C19H15CIN8 --INVALID-LINK--

4-amino-6-[[(1S)-1-(3-chloro-6-

phenylimidazo[1,2-b]pyridazin-
IUPAC Name _ o --INVALID-LINK--
7-yl)ethyllamino]pyrimidine-5-

carbonitrile
Molecular Weight 390.83 g/mol --INVALID-LINK--
CAS Number 1894229-05-0 --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Solubility 10 mM in DMSO --INVALID-LINK--

Solid Powder: -20°C for 12
months, 4°C for 6 months. In

Storage --INVALID-LINK--
Solvent: -80°C for 6 months,

-20°C for 6 months.

Mechanism of Action and Selectivity

Amdizalisib is a highly selective inhibitor of the PI3Kd isoform. The PI3K family of lipid kinases
are crucial components of intracellular signaling pathways that regulate cell growth,
proliferation, differentiation, and survival. The Class | PI3Ks are divided into four isoforms: q, 3,
y, and d. While the a and 3 isoforms are ubiquitously expressed, the & and y isoforms are
primarily expressed in hematopoietic cells.[2] In B-cell malignancies, the B-cell receptor (BCR)
signaling pathway is often constitutively active, leading to the activation of PI3Kd and its
downstream effector, Akt, which promotes cell survival and proliferation.[3][4]

By selectively targeting PI3Kd, Amdizalisib is designed to minimize off-target effects
associated with the inhibition of other PI3K isoforms, such as hyperglycemia, which can be a
consequence of PI3Ka inhibition.[2]

Table 2: In Vitro Inhibitory Activity of Amdizalisib
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Target IC50 Reference

PI3Kd 1nM (at 1 mM ATP) --INVALID-LINK--
>20,000-fold selectivity vs

PI3Ka --INVALID-LINK--
PI3Kd
>20,000-fold selectivity vs

PI3KPB --INVALID-LINK--
PI3Kd

>20,000-fold selectivity vs
PI3Ky --INVALID-LINK--

PI3Kd

Note: The IC50 value for PI3KJd is for Parsaclisib, a highly selective PI3Kd inhibitor with a
similar profile to Amdizalisib. Specific IC50 values for Amdizalisib against all isoforms are not

publicly available.

Below is a diagram illustrating the PI3Kd signaling pathway in B-cell ymphoma and the point of
inhibition by Amdizalisib.
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Prepare Reagents: ( ) .
— 8 Incubate at RT > ' Add Detection Reagents: ' > ' ' > ' Analyze Data
Start Amdizalisib dilutions, . . Read TR-FRET Signal
PI3KS enzyme, PIP2 substrate, ATP (e.g., 60 min) Eu-anti-ADP Ab, Alexa Fluor® 647-ADP tracer, EDTA (Calculate 1C50)
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Culture B-cell lymphoma cells
Treat cells with Amdizalisib
(various concentrations and times)
Stimulate PI3K pathway
(e.g., with anti-IgM)
Lyse cells and collect protein

(anti-p-Akt, anti-total Akt)

Incubate with HRP-conjugated
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Detect with ECL substrate
Analyze band intensity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Amdizalisib: A Technical Guide to its Molecular
Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10823827#molecular-structure-and-
properties-of-amdizalisib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b10823827#molecular-structure-and-properties-of-amdizalisib
https://www.benchchem.com/product/b10823827#molecular-structure-and-properties-of-amdizalisib
https://www.benchchem.com/product/b10823827#molecular-structure-and-properties-of-amdizalisib
https://www.benchchem.com/product/b10823827#molecular-structure-and-properties-of-amdizalisib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10823827?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

